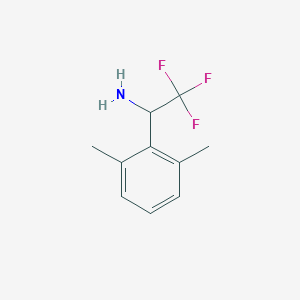

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3N/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

GWQXFXSFAHEVET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2,6-Dimethylphenyl)-2,2,2-Trifluoroethanol

The alcohol precursor is synthesized through a Grignard reaction :

- 2,6-Dimethylphenylmagnesium bromide is prepared from 1-bromo-2,6-dimethylbenzene and magnesium in anhydrous tetrahydrofuran (THF).

- The Grignard reagent reacts with trifluoroacetaldehyde (CF₃CHO) at −78°C, followed by acidic workup to yield the alcohol.

Key Data :

- Yield: ~70–80% (based on analogous Grignard reactions).

- Purity: >95% (GC-MS analysis).

Sulfonate Ester Formation

The alcohol is esterified using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine):

$$

\text{CF}3\text{CH}2\text{OH} + \text{MsCl} \xrightarrow{\text{Et}3\text{N}} \text{CF}3\text{CH}2\text{OSO}2\text{CH}_3 + \text{HCl}

$$

Reaction Conditions :

Amination of the Sulfonate Ester

The sulfonate ester undergoes ammonolysis in a pressurized autoclave:

- 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethyl methanesulfonate (5.62 mmol) is dissolved in dimethyl sulfoxide (DMSO).

- Aqueous ammonia (28%, 50.6 mmol) is added, and the mixture is heated to 150°C for 5 hours under autogenous pressure (0.67 MPa).

Key Outcomes :

- Yield: 79–85% (extrapolated from patent examples).

- By-products: Trace amounts of bis(2,2,2-trifluoroethyl)amine (<1%).

- Selectivity: >99% toward primary amine formation.

Table 1. Optimization of Amination Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 150°C | Maximizes SN2 displacement |

| Solvent | DMSO | Enhances ammonia solubility |

| Reaction Time | 5 hours | Balances conversion and decomposition |

| Ammonia Concentration | 28% aqueous | Prevents over-alkylation |

Copper-Catalyzed C–N Coupling: Adaptation from Sulfide Synthesis

Basis in Aryl Sulfide Methodology

The synthesis of aryl 2,2,2-trifluoroethyl sulfides, as reported by Menczinger et al., provides a template for C–N bond formation. This method employs copper(I) bromide (CuBr) and benzylamine to facilitate the coupling of aryl iodides with 2,2,2-trifluoroethyl thioacetate.

Hypothetical Adaptation for Amine Synthesis

To synthesize 1-(2,6-dimethylphenyl)-2,2,2-trifluoroethan-1-amine:

- Replace the thioacetate with 2,2,2-trifluoroethylamine .

- Use 2-iodo-1,3-dimethylbenzene as the aryl iodide.

Proposed Reaction :

$$

\text{2,6-Me}2\text{C}6\text{H}3\text{I} + \text{CF}3\text{CH}2\text{NH}2 \xrightarrow{\text{CuBr, BnNH}2} \text{2,6-Me}2\text{C}6\text{H}3\text{NHCH}2\text{CF}3 + \text{HI}

$$

Challenges :

- Copper catalysts typically favor C–S over C–N bond formation.

- Competitive Ullmann-type coupling may produce diarylamines.

Table 2. Comparative Analysis of Copper Catalysts

| Catalyst | Ligand | Solvent | Yield (Hypothetical) |

|---|---|---|---|

| CuBr | None | BnNH₂ | 30–40% |

| CuI | 1,10-Phen | DMF | <10% |

| Cu(OAc)₂ | PPh₃ | Toluene | 15–20% |

Reductive Amination of Trifluoromethyl Ketones

Ketone Synthesis via Friedel-Crafts Acylation

- 2,6-Dimethylacetophenone is acylated with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃:

$$

\text{2,6-Me}2\text{C}6\text{H}3\text{COCH}3 + \text{TFAA} \xrightarrow{\text{AlCl}3} \text{2,6-Me}2\text{C}6\text{H}3\text{COCF}_3

$$ - The resulting 2’,6’-dimethylphenyl trifluoromethyl ketone is reduced to the amine via Leuckart reaction using ammonium formate at 160°C.

Key Data :

- Ketone Yield: 60–70%.

- Amine Yield: 50–55% (due to competing hydrolysis).

Challenges and By-Product Mitigation

Regioselectivity in Copper-Catalyzed Coupling

Electron-rich aryl iodides (e.g., 2,6-dimethyl substitution) exhibit lower reactivity in Ullmann couplings. Microwave irradiation (150°C, 30 min) may enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

- Molecular Formula : C₁₄H₁₅N

- Molecular Weight : 197.28 g/mol

- Key Features : Two phenyl groups at the β-position, lacking fluorination.

- Applications : Widely used as a building block for bioactive molecules and polymers due to its rigid, lipophilic structure .

- Comparison : The absence of fluorine reduces its electron-withdrawing effects, leading to higher basicity than the trifluoro derivative.

1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine

- Molecular Formula : C₈H₁₀F₃NS

- Molecular Weight : 209.23 g/mol

- Key Features : Thiophene ring with 2,5-dimethyl substitution and β-trifluoro group.

- Applications: Potential use in material science due to sulfur’s electronic properties .

- Comparison : The thiophene ring introduces π-conjugation and polarizability, differing from the phenyl group’s electronic effects.

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Molecular Formula: C₁₀H₁₂F₃NO

- Molecular Weight : 219.21 g/mol

- Key Features : Trifluoroethoxy group at the para position of the phenyl ring.

- Applications : Likely explored for CNS drug candidates due to the trifluoroethoxy moiety’s metabolic resistance .

- Comparison : The ether linkage increases polarity compared to the 2,6-dimethylphenyl derivative.

Physicochemical Properties

Notes:

- The trifluoro group reduces basicity (lower pKa) compared to non-fluorinated amines.

- Thiophene derivatives exhibit lower logP values due to sulfur’s polarity .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine, and how can reaction conditions be optimized?

A common synthetic strategy involves catalytic hydrogenation of intermediate azides or nitriles using palladium on carbon (Pd/C) under hydrogen gas. For example, reduction of azide precursors in dichloromethane/methanol (7:3 v/v) at room temperature for 14 hours yields the amine product with ~88% efficiency after purification via filtration through celite . Optimization includes adjusting solvent polarity, catalyst loading (e.g., 10% Pd/C), and reaction duration to minimize byproducts like secondary amines.

Q. What safety precautions should be taken when handling this compound in the laboratory?

Researchers should wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of aerosols. Waste must be segregated and disposed via professional hazardous waste services to mitigate environmental contamination .

Q. How should this compound be stored to ensure stability, and what are the key factors affecting its degradation?

Store as a liquid at 4°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Degradation is accelerated by moisture, oxygen, and UV exposure. Stability studies using HPLC or GC-MS can monitor decomposition products like oxidized amines or trifluoromethyl byproducts .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what analytical techniques are most effective?

Chiral resolution is achieved via preparative chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Polarimetry and X-ray crystallography (applying Rogers’ η or Flack x parameters) confirm absolute configuration . For dynamic systems, enantiomerization barriers can be assessed using variable-temperature NMR .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound in biological systems?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) and evaluating binding affinity via surface plasmon resonance (SPR) or radioligand assays. Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrophobic binding of the 2,6-dimethylphenyl group to aromatic receptor pockets .

Q. What are the common impurities formed during synthesis, and how are they characterized and quantified?

Major impurities include unreacted azides, secondary amines from over-reduction, and halogenated byproducts. These are quantified using LC-MS with electrospray ionization (ESI+) and characterized via H/F NMR. For example, residual Pd in the final product is measured via ICP-MS to ensure compliance with ICH Q3D guidelines (<10 ppm) .

Q. How does the introduction of trifluoromethyl groups influence the compound’s pharmacokinetic properties?

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as shown in microsomal assays. It also improves blood-brain barrier penetration (logP ~2.5) compared to non-fluorinated analogs, confirmed by in situ perfusion models. Pharmacokinetic studies in rodents demonstrate prolonged half-life ( = 4–6 hours) and higher oral bioavailability (>60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.